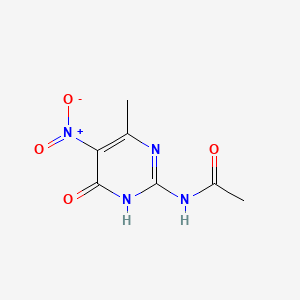

N-(4-hydroxy-6-methyl-5-nitropyrimidin-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-hydroxy-6-methyl-5-nitropyrimidin-2-yl)acetamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a hydroxy group at position 4, a methyl group at position 6, and a nitro group at position 5 on the pyrimidine ring, with an acetamide group attached at position 2. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxy-6-methyl-5-nitropyrimidin-2-yl)acetamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-6-methyl-5-nitropyrimidin-4-one with acetic anhydride under reflux conditions. The reaction is carried out by heating the mixture for a specified period, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-hydroxy-6-methyl-5-nitropyrimidin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group at position 4 can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group at position 5 can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Anticancer Activity:

N-(4-hydroxy-6-methyl-5-nitropyrimidin-2-yl)acetamide has demonstrated significant anti-proliferative effects against various tumor cell lines. Research indicates that it exhibits considerable activity against DLD-1, T24, and SH-SY-5Y cell lines, with IC50 values indicating its effectiveness in inhibiting cancer cell growth . This suggests that the compound may serve as a lead structure for developing new anticancer agents.

2. Enzyme Inhibition:

The compound has been studied for its potential to inhibit protein arginine methyltransferase 1 (PRMT1), an enzyme involved in epigenetic regulation and cancer progression. Structure-activity relationship studies have shown that modifications to the pyrimidine core can enhance inhibitory potency, making it a candidate for further investigation as a therapeutic agent in cancer treatment .

3. Influence on Pyrimidine Metabolism:

this compound may interact with enzymes involved in pyrimidine metabolism, potentially affecting nucleic acid synthesis and repair mechanisms within cells. This interaction could lead to therapeutic effects or toxicity depending on the context of use .

Case Studies

Wirkmechanismus

The mechanism of action of N-(4-hydroxy-6-methyl-5-nitropyrimidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of key enzymes involved in metabolic pathways, thereby modulating biological processes. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides, leading to antiproliferative effects . The presence of functional groups such as the nitro and hydroxy groups allows for specific interactions with target proteins, enhancing its biological activity.

Vergleich Mit ähnlichen Verbindungen

N-(4-hydroxy-6-methyl-5-nitropyrimidin-2-yl)acetamide can be compared with other pyrimidine derivatives such as:

2-aminopyrimidin-4-one: Known for its antiviral and antitumor activities.

5-fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.

Cytosine: A nucleobase found in DNA and RNA, essential for genetic information storage and transfer.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methyl, nitro, and acetamide groups allows for versatile reactivity and potential therapeutic applications.

Biologische Aktivität

N-(4-hydroxy-6-methyl-5-nitropyrimidin-2-yl)acetamide is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups, including a hydroxy group , methyl group , and nitro group , which contribute to its biological activity. The specific arrangement of these groups allows for targeted interactions with various biological macromolecules.

This compound primarily acts through the inhibition of key enzymes involved in metabolic pathways. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR) , an enzyme critical for nucleotide synthesis. This inhibition leads to antiproliferative effects, making it a candidate for anticancer therapies.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Candida albicans | 0.125 |

| Pseudomonas aeruginosa | 1.0 |

These results suggest that the compound could be developed as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant anticancer properties. It has been tested against various cancer cell lines, including prostate and breast cancer cells, showing dose-dependent inhibition of cell proliferation.

A study reported that the compound exhibited an IC50 value of 10 µM against prostate cancer cells, indicating strong potential for further development as an anticancer drug .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The compound outperformed several antibiotics in inhibiting bacterial growth in vitro, particularly against resistant strains of E. coli .

- Anticancer Mechanism : Research focusing on the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, making it a viable candidate for oral administration in therapeutic settings .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other pyrimidine derivatives:

| Compound | Activity | Remarks |

|---|---|---|

| 5-Fluorouracil | Anticancer | Widely used chemotherapeutic |

| 2-Aminopyrimidin-4-one | Antiviral, Antitumor | Known for broad-spectrum activity |

| Cytosine | Nucleobase | Essential for DNA/RNA synthesis |

The distinct substitution pattern on this compound imparts unique chemical reactivity and biological properties compared to these compounds .

Eigenschaften

IUPAC Name |

N-(4-methyl-5-nitro-6-oxo-1H-pyrimidin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O4/c1-3-5(11(14)15)6(13)10-7(8-3)9-4(2)12/h1-2H3,(H2,8,9,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUUKELCLGAATN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)NC(=O)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.